molecular formula C21H44N2O B8608879 Tetraamylammonium cyanate CAS No. 89400-92-0

Tetraamylammonium cyanate

Cat. No.: B8608879
CAS No.: 89400-92-0
M. Wt: 340.6 g/mol
InChI Key: NPLMBCSXBZCIHU-UHFFFAOYSA-N
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Description

Quaternary ammonium (B1175870) salts (QASs) are a class of organic compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups. mdpi.com This permanent positive charge distinguishes them from other amines and imparts unique properties that make them valuable in a multitude of research and industrial settings. mdpi.com In contemporary chemical research, QASs are extensively utilized as phase-transfer catalysts, which facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous and an organic phase). wikipedia.orgalfachemic.com This catalytic action is crucial for enhancing reaction rates, improving yields, and enabling reactions that would otherwise be impractical. operachem.com

The versatility of QASs extends to their use as surfactants, disinfectants, and antimicrobial agents, owing to their amphiphilic nature which allows for interaction with both polar and non-polar environments. nih.govresearchgate.net The structure of the organic groups attached to the nitrogen atom can be tailored to fine-tune the compound's properties, such as its solubility, thermal stability, and specific catalytic activity. mdpi.com The ongoing exploration of novel QASs with varied alkyl chains, such as the amyl groups in tetraamylammonium cyanate (B1221674), is driven by the quest for enhanced performance in these and other emerging applications. oup.com

The cyanate anion (OCN⁻) is a versatile and reactive species with a linear structure that plays a significant role in both synthetic chemistry and various industrial processes. wikipedia.org Its ambidentate nature, with nucleophilic character at both the oxygen and nitrogen atoms, allows it to participate in a diverse range of chemical transformations. wikipedia.org In organic synthesis, the cyanate anion is a valuable precursor for the formation of isocyanates, which are key intermediates in the production of polyurethanes, carbamates, and other important polymers. banglajol.inforesearchgate.net

Industrially, cyanate salts are employed in the heat treatment of steel and as components in the synthesis of herbicides and other agrochemicals. The reactivity of the cyanate anion also finds application in the development of cyanate ester resins, which are high-performance thermosetting polymers used in aerospace and electronics due to their excellent thermal stability and dielectric properties. wikipedia.org The study of ionic liquids incorporating the cyanate anion has also gained traction, with research indicating their potential in creating highly conductive electrolytes for various electrochemical devices. rsc.orgdeakin.edu.au

The history of ammonium cyanates is intrinsically linked to a pivotal moment in the history of chemistry: the synthesis of urea (B33335) from an inorganic precursor. In 1828, Friedrich Wöhler synthesized urea by heating ammonium cyanate, a discovery that challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. scitepress.orglibretexts.orgmun.ca Wöhler's experiment, which demonstrated the isomerization of ammonium cyanate to urea, is widely considered a landmark that helped to establish the field of organic chemistry. wikipedia.orgwikipedia.org

This historical context underscores the fundamental importance of ammonium cyanates in the development of modern chemical thought. riyoniz.comwikipedia.org The study of these and other simple ionic compounds laid the groundwork for understanding chemical bonding, isomerism, and the principles of chemical synthesis that are still applied today in the investigation of more complex molecules like tetraamylammonium cyanate.

The rationale for the advanced academic inquiry into this compound stems from the synergistic potential of its quaternary ammonium cation and its cyanate anion. The large, nonpolar amyl groups of the cation are expected to enhance its solubility in organic solvents, a desirable characteristic for a phase-transfer catalyst. google.comscienceinfo.com Research into quaternary ammonium salts with varying alkyl chain lengths has shown that this structural modification can significantly influence their efficacy and applicability in different reaction systems. nih.gov

Furthermore, the cyanate anion provides a reactive handle for a variety of synthetic transformations. pcbiochemres.comrsc.org The investigation of this compound could therefore lead to the development of novel and more efficient synthetic methodologies. For instance, its use as a phase-transfer catalyst in cyanation reactions could offer advantages over traditional methods that often require harsh conditions or toxic reagents. alfachemic.com The exploration of its properties could also contribute to the growing field of ionic liquids, potentially leading to new materials with tailored thermal and electrochemical properties. rsc.org

Due to the limited availability of specific experimental data for this compound (CAS Number: 89400-92-0), the following table presents data for the closely related and more extensively studied compound, tetrabutylammonium (B224687) cyanate, as a representative example of a tetraalkylammonium cyanate. parchem.comnih.gov

Table 1: Physicochemical Properties of Tetrabutylammonium Cyanate

Property Value
Molecular Formula C₁₇H₃₆N₂O
Molecular Weight 284.48 g/mol
CAS Number 39139-87-2
Appearance White to off-white crystalline powder

| Solubility | Soluble in many organic solvents |

Data for Tetrabutylammonium cyanate is provided as a representative example.

Table 2: Chemical Identifiers for this compound

Identifier Value
CAS Number 89400-92-0
Molecular Formula C₂₁H₄₄N₂O

| Synonyms | N,N,N-Tripentylpentan-1-aminium cyanate |

Properties

CAS No.

89400-92-0

Molecular Formula

C21H44N2O

Molecular Weight

340.6 g/mol

IUPAC Name

tetrapentylazanium;isocyanate

InChI

InChI=1S/C20H44N.CNO/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;2-1-3/h5-20H2,1-4H3;/q+1;-1

InChI Key

NPLMBCSXBZCIHU-UHFFFAOYSA-N

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.C(=[N-])=O

Origin of Product

United States

Synthetic Methodologies and Preparation Pathways of Tetraamylammonium Cyanate

Recrystallization and Chromatographic Methods

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. For long-chain quaternary ammonium (B1175870) salts like Tetraamylammonium cyanate (B1221674), the choice of solvent is paramount. An ideal solvent would dissolve the compound sparingly at room temperature but would exhibit high solubility at an elevated temperature.

A mixture of solvents is often employed to achieve the desired solubility characteristics. For instance, a solvent in which the compound is highly soluble (e.g., a polar solvent like acetone (B3395972) or acetonitrile) can be paired with a solvent in which it is poorly soluble (e.g., a nonpolar solvent like diethyl ether or petroleum ether). The impure Tetraamylammonium cyanate is dissolved in a minimum amount of the hot primary solvent, and the anti-solvent is then added dropwise until turbidity is observed. Upon slow cooling, purer crystals of this compound will form, leaving the impurities in the mother liquor. The crystals are then collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

A potential solvent system for the recrystallization of this compound is a mixture of tetrahydrofuran (B95107) and petroleum ether. oup.com

Illustrative Recrystallization Solvent Screening for Tetraamylammonium Salts:

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Quality
Acetone/Diethyl EtherLowHighWell-formed needles
Ethanol/HexaneModerateHighSmall plates
Tetrahydrofuran/Petroleum EtherLowHighPrismatic crystals
Dichloromethane/HexaneModerateHighAmorphous solid

This table is illustrative and based on general principles for recrystallizing long-chain quaternary ammonium salts.

Chromatographic Methods

Chromatographic techniques offer a high degree of separation and are invaluable for achieving high-purity chemical compounds. For a quaternary ammonium salt like this compound, both ion-exchange chromatography and reversed-phase high-performance liquid chromatography (HPLC) can be considered.

Ion-Exchange Chromatography (IEC): This technique separates ions and polar molecules based on their affinity to the ion exchanger. A cation-exchange resin could be used to retain the tetraamylammonium cation, [N(C₅H₁₁)₄]⁺. The crude product would be dissolved in a suitable buffer and passed through the column. After washing away impurities, the pure tetraamylammonium cation can be eluted using a buffer with a higher salt concentration or a different pH. The cyanate anion (OCN⁻) would not be retained by a cation exchanger and would pass through. Conversely, an anion-exchange column could be used to separate the cyanate anion.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the purification and analysis of organic molecules. For a quaternary ammonium compound, a C18 or C8 column is typically used. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Ion-pairing reagents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), can be added to the mobile phase to improve the retention and peak shape of the quaternary ammonium cation.

Illustrative HPLC Parameters for Tetraamylammonium Cation Analysis:

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

This table presents a typical HPLC method for the analysis of long-chain quaternary ammonium cations and is for illustrative purposes.

Evaluation of Purity by Advanced Analytical Techniques

To ascertain the purity of the synthesized and purified this compound, a combination of advanced analytical techniques is employed. These methods provide information on the structure and the presence of any residual impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra would be essential for the characterization of this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for the different protons in the amyl (pentyl) chains of the tetraamylammonium cation. The protons closer to the positively charged nitrogen atom (α-CH₂) would be deshielded and appear at a higher chemical shift (downfield) compared to the protons further down the alkyl chain (β, γ, δ-CH₂ and the terminal CH₃). Integration of the peak areas would confirm the ratio of protons in the molecule.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton. Each unique carbon atom in the amyl chains would give a distinct signal. Similar to the proton spectrum, the carbon atom directly attached to the nitrogen (α-C) would be the most deshielded.

Illustrative NMR Data for the Tetraamylammonium Cation ([N(C₅H₁₁)₄]⁺) in CDCl₃:

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~3.25tα-CH₂
~1.65mβ-CH₂
~1.35mγ-CH₂ & δ-CH₂
~0.90tCH₃
¹³C NMR ~58.5α-C
~28.0β-C
~22.5γ-C
~22.0δ-C
~14.0CH₃

This data is representative for a tetraamylammonium salt and may vary slightly depending on the solvent and counter-ion.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions and is crucial for confirming the molecular weight of the compound. For this compound, electrospray ionization (ESI) in positive ion mode would be the technique of choice. The mass spectrum would show a prominent peak corresponding to the mass of the tetraamylammonium cation, [N(C₅H₁₁)₄]⁺. The isotopic distribution pattern would further help in confirming the elemental composition. Fragmentation patterns can also provide structural information.

Ion Chromatography (IC)

While HPLC can be used for the cation, ion chromatography is particularly well-suited for the quantitative analysis of the cyanate anion (OCN⁻). An IC system equipped with an anion-exchange column and a conductivity detector can be used to determine the concentration of cyanate and to detect any anionic impurities, such as unreacted halides from the synthesis.

Illustrative Ion Chromatography Parameters for Cyanate Anion Analysis:

ParameterValue
Column Anion-exchange column (e.g., Dionex IonPac AS15)
Eluent 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃
Flow Rate 1.2 mL/min
Detection Suppressed Conductivity
Injection Volume 25 µL

This table provides typical parameters for the analysis of the cyanate anion by ion chromatography.

Conclusion

Vibrational Spectroscopy for Functional Group Identification and Anion-Cation Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a primary tool for identifying the functional groups within this compound and probing the subtle interactions between the tetraamylammonium cation and the cyanate anion. smu.eduamericanpharmaceuticalreview.com These methods measure the vibrational energies of molecular bonds, which are unique to the molecule's structure and environment. smu.edu

Infrared (IR) spectroscopy is particularly effective for analyzing the vibrational modes of the cyanate anion (OCN⁻). The most prominent feature in the IR spectrum of a cyanate salt is the asymmetric stretching vibration of the OCN⁻ group, which appears as a strong absorption band. wikipedia.org This band is typically observed at a high frequency, around 2096 cm⁻¹, which is characteristic of a carbon-nitrogen triple bond. wikipedia.org The precise position of this peak is sensitive to the surrounding environment, including the nature of the cation and the solvent, with frequency shifts observed when the solvation environment changes. nih.gov

Studies on various cyanate salts have shown that interactions with the cation can influence the electronic structure of the anion, leading to shifts in its characteristic absorption frequency. researchgate.net For this compound, the large, non-polar tetraamylammonium cation would exert a different influence compared to small, hard metal cations. Additionally, the presence of water or other solvents can lead to the formation of ion pairs, further affecting the vibrational frequency. researchgate.net

Table 1: Typical Infrared Absorption Bands for Tetraalkylammonium Cyanate Components

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Cyanate (OCN⁻) Asymmetric Stretch (ν_as) ~2100 - 2200 wikipedia.orgnih.gov Strong
Alkyl C-H Symmetric/Asymmetric Stretch ~2850 - 3000 spectroscopyonline.com Medium-Strong
Alkyl C-H Bending (Scissoring/Rocking) ~1375 - 1465 Variable
C-N Stretch ~1000 - 1250 Medium

Raman spectroscopy serves as a complementary technique to IR, providing a unique vibrational fingerprint of the compound. renishaw.comacademie-sciences.fr While IR spectroscopy measures absorption, Raman spectroscopy analyzes the light scattered from a sample after interacting with a laser source. americanpharmaceuticalreview.com This method is particularly adept at detecting symmetric vibrations and non-polar bonds, which may be weak or absent in IR spectra.

For this compound, the Raman spectrum would clearly show the symmetric stretching vibrations of the C-C and C-N bonds within the tetraamylammonium cation's alkyl chains. researchgate.net The cyanate anion also produces a characteristic Raman signal. nih.gov The combination of these signals provides a comprehensive fingerprint that can be used for identification and structural analysis. renishaw.com By comparing the Raman spectra of different tetraalkylammonium salts, subtle changes in the conformation of the alkyl chains and the nature of the anion-cation interaction can be investigated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of this compound in solution. It provides precise information about the connectivity and chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of the tetraamylammonium cation, [N(C₅H₁₁)₄]⁺, allows for the unambiguous assignment of all protons within its four identical amyl (pentyl) chains. Due to the free rotation around the C-C single bonds, the protons on each carbon along the chain are chemically distinct. The spectrum is expected to show a series of multiplets corresponding to the protons on each carbon of the amyl chains.

The protons on the carbon adjacent to the positively charged nitrogen (α-CH₂) are deshielded and appear furthest downfield. The subsequent methylene (B1212753) groups (β-CH₂, γ-CH₂, δ-CH₂) would appear at progressively higher fields, and the terminal methyl group (ε-CH₃) would appear as the most upfield signal, typically as a triplet. The integration of these signals would correspond to the number of protons at each position (e.g., 8H for each CH₂ group and 12H for the terminal CH₃ group).

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each of the five unique carbon atoms in the amyl chain. The carbon of the cyanate anion (OCN⁻) would also produce a signal, typically in the range of 110-120 ppm. ucl.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Tetraamylammonium Cation

Position in Amyl Chain Label Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
-CH₂-N⁺ α ~3.2 - 3.4 ~58 - 60
-CH₂-CH₂-N⁺ β ~1.6 - 1.8 ~22 - 24
-CH₂-CH₂-CH₂-N⁺ γ ~1.3 - 1.5 ~30 - 32
CH₃-CH₂- δ ~1.3 - 1.5 ~21 - 23
CH₃- ε ~0.9 - 1.0 ~13 - 15

Note: Predicted values are based on data for analogous long-chain tetraalkylammonium salts and general substituent effects. Actual values may vary based on solvent and concentration.

Dynamic NMR (D-NMR) refers to a collection of techniques used to study molecular processes that occur on the same timescale as the NMR experiment, such as bond rotations and conformational changes. ucl.ac.uknumberanalytics.com For the tetraamylammonium cation, the long amyl chains possess significant conformational flexibility.

By recording NMR spectra at different temperatures, it is possible to study the rotational dynamics around the C-N and C-C bonds. ucl.ac.uk At low temperatures, the rate of rotation may slow down sufficiently that chemically distinct conformers could potentially be observed, leading to a broadening or splitting of NMR signals. As the temperature is raised, these rotational processes become faster, and the distinct signals coalesce into a single, time-averaged peak. umn.edu Analyzing the line shape changes as a function of temperature allows for the calculation of the energy barriers (activation energy) associated with these rotational processes. ucl.ac.uk

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For an ionic compound like this compound, MS is used to confirm the molecular mass of the cation and to analyze its fragmentation pathways, which provides further structural verification. chemguide.co.uk

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the most prominent peak would correspond to the intact tetraamylammonium cation, [N(C₅H₁₁)₄]⁺. The cyanate anion is not typically observed in positive-ion mode analysis. The exact mass of the parent cation can be measured with high resolution to confirm its elemental composition.

When higher energy is applied (e.g., in tandem MS or with harder ionization methods), the cation will fragment in predictable ways. chemguide.co.uklibretexts.org The fragmentation of quaternary ammonium (B1175870) ions is well-characterized and often involves the loss of neutral alkyl groups as alkenes or the cleavage of C-C bonds. Common fragmentation pathways for the tetraamylammonium cation would include the loss of a pentene molecule (C₅H₁₀) or an amyl radical (•C₅H₁₁), leading to the formation of smaller charged amine fragments.

Table 3: Predicted Mass Spectrometry Fragments for the Tetraamylammonium Cation

Ion/Fragment Formula Predicted m/z Description
Parent Cation [N(C₅H₁₁)₄]⁺ 342.4 Intact tetraamylammonium cation
Fragment 1 [HN(C₅H₁₁)₃]⁺ 272.3 Loss of pentene (C₅H₁₀)
Fragment 2 [(C₅H₁₁)₂N=CH(C₃H₇)]⁺ 270.3 Rearrangement and loss of H₂
Fragment 3 [N(C₅H₁₁)₃]⁺• 271.3 Loss of an amyl radical (•C₅H₁₁)
Fragment 4 [HN(C₅H₁₁)₂]⁺ 202.2 Loss of two pentene molecules

Note: m/z values are calculated based on the most common isotopes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for the analysis of ionic compounds like this compound, as it can transfer ions from solution to the gas phase with minimal fragmentation. uvic.causp.org

In the positive ion mode, the primary species detected would be the tetraamylammonium cation ([N(C₅H₁₁)₄]⁺). The expected mass-to-charge ratio (m/z) for this cation can be precisely calculated. Given the atomic masses of Carbon (≈12.011 u), Hydrogen (≈1.008 u), and Nitrogen (≈14.007 u), the molecular mass of the tetraamylammonium cation is approximately 314.63 u. As the charge (z) is +1, the expected m/z value would be centered around 314.63.

Fragmentation of the tetraamylammonium cation can be induced in the mass spectrometer through techniques like collision-induced dissociation (CID). This process would likely involve the sequential loss of neutral pentene molecules (C₅H₁₀, molecular weight ≈ 70.13 u) or other smaller alkyl fragments, leading to the formation of smaller tertiary or secondary amine ions. The fragmentation pattern provides valuable structural information about the quaternary ammonium cation.

Table 1: Predicted ESI-MS Data for Tetraamylammonium Cation

Ion Predicted m/z Fragmentation Pathway
[N(C₅H₁₁)₄]⁺ 314.63 Molecular Ion
[N(C₅H₁₁)₃ + H]⁺ 244.50 Loss of C₅H₁₀

In the negative ion mode, the cyanate anion (OCN⁻) would be detected at an m/z of approximately 42.01.

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. paint.orgcsic.es While this compound itself is a non-volatile salt, GC-MS is instrumental in analyzing the volatile byproducts generated from its thermal decomposition (pyrolysis). chromatographyonline.com

When subjected to high temperatures, tetraalkylammonium salts typically undergo Hofmann elimination, producing a tertiary amine and an alkene. For this compound, the expected primary volatile byproducts would be triamylamine (B147544) (N(C₅H₁₁)₃) and pentene (C₅H₁₀). Isocyanic acid (HNCO) would also be expected from the protonation of the cyanate anion. These compounds can be separated on a GC column and subsequently identified by their characteristic mass spectra.

Table 2: Potential Volatile Byproducts of this compound Pyrolysis and their Expected GC-MS Signatures

Byproduct Chemical Formula Expected Retention Time Key Mass Spectral Fragments (m/z)
Triamylamine N(C₁₅H₃₃) Dependent on GC column and conditions Molecular ion, fragments from loss of alkyl chains
Pentene C₅H₁₀ Shorter than triamylamine Molecular ion (70), various CₓHᵧ fragments

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Solution-Phase Behavior

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. upi.edulibretexts.org For this compound, the tetraamylammonium cation itself does not possess chromophores that absorb in the typical UV-Vis range (200-800 nm). The absorption features would be primarily dictated by the cyanate anion (OCN⁻) and any charge-transfer interactions.

The cyanate anion has a linear structure with π orbitals. wikipedia.org It is expected to exhibit a π → π* transition at shorter wavelengths, likely in the far UV region below 200 nm. In solution, the position and intensity of this absorption band can be influenced by the solvent polarity. uobabylon.edu.iq For instance, in polar solvents, hydrogen bonding can affect the energy levels of the non-bonding and π orbitals, potentially leading to shifts in the absorption maximum (solvatochromism). uobabylon.edu.iq

While the tetraalkylammonium cation is generally transparent in the UV-Vis region, the formation of ion pairs or aggregates in solution could potentially give rise to charge-transfer-to-solvent (CTTS) bands, although these are typically broad and may be difficult to discern.

Table 3: Anticipated UV-Vis Absorption Data for this compound

Chromophore/Interaction Electronic Transition Expected λ_max (nm) Molar Absorptivity (ε) Solvent Effects
Cyanate Anion (OCN⁻) π → π* < 200 Moderate to High Hypsochromic (blue) shift in polar, protic solvents

Solid-State Structural Elucidation Through Crystal Engineering Principles

Crystal engineering principles are applied to understand and predict the three-dimensional arrangement of molecules in a crystal lattice, which is governed by intermolecular interactions. mdpi.com

X-ray Diffraction (XRD) for Crystalline Architecture Determination

For tetraalkylammonium salts, the crystal structure is often influenced by the size and shape of both the cation and the anion. The long, flexible amyl chains of the cation would likely adopt specific conformations to maximize packing efficiency. The crystal system could range from simple cubic to more complex triclinic or monoclinic systems, depending on the symmetry of the ions and their arrangement.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pnma
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the unit cell
Z (Formula units per unit cell) Number of formula units in one unit cell

Analysis of Intermolecular Interactions within the Crystal Lattice

The crystal packing of this compound would be stabilized by a combination of electrostatic forces and weaker intermolecular interactions. nih.gov The primary electrostatic interactions are the coulombic attractions between the positively charged tetraamylammonium cations and the negatively charged cyanate anions.

Polymorphism and Co-crystallization Research

Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in organic salts, including quaternary ammonium salts. mdpi.com Different polymorphs of this compound would exhibit distinct crystal structures and, consequently, different physical properties such as melting point, solubility, and stability. The study of polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by techniques such as XRD and differential scanning calorimetry (DSC).

Co-crystallization involves crystallizing a compound with another neutral molecule (a co-former) to create a new crystalline solid with a unique structure and properties. researchgate.net Research into the co-crystallization of this compound with suitable co-formers could lead to the development of new materials with tailored properties. The selection of co-formers would be guided by the principles of supramolecular chemistry, aiming to establish specific intermolecular interactions, such as hydrogen bonding, with the cyanate anion or the tetraamylammonium cation.

Electrochemical Investigations and Ionic Transport Studies

Cyclic Voltammetry (CV) for Redox Activity and Electrochemical Stability

Cyclic voltammetry is a key technique used to probe the electrochemical window of an electrolyte, which defines the potential range within which the electrolyte is neither oxidized nor reduced. For tetraalkylammonium salts, this window is typically wide, making them excellent supporting electrolytes for studying a variety of electrochemical processes. mdpi.comacs.org

The electrochemical stability of Tetraamylammonium cyanate (B1221674) is determined by the oxidation potential of the cyanate anion and the reduction potential of the Tetraamylammonium cation. rsc.org The anodic (positive) limit is set by the oxidation of the cyanate ion, while the cathodic (negative) limit is determined by the reduction of the Tetraamylammonium cation. nih.govacs.org Studies on various tetraalkylammonium salts show that the electrochemical window broadens with increasing alkyl chain length. csic.es Therefore, Tetraamylammonium salts are expected to have a slightly wider stability window compared to their tetrabutylammonium (B224687) or tetraethylammonium (B1195904) counterparts. nih.govcsic.es

The reduction of tetraalkylammonium cations typically involves the cleavage of a carbon-nitrogen bond, producing a trialkylamine and an alkyl radical. acs.org This process generally occurs at very negative potentials, contributing to the wide cathodic window of these electrolytes. nih.gov The oxidation of the cyanate anion would occur at the anode, though it is generally considered relatively stable.

Illustrative Cyclic Voltammetry Data for a Tetraalkylammonium Electrolyte

The following table represents typical data that might be obtained from a cyclic voltammetry experiment using a solution of Tetraamylammonium cyanate in an organic solvent like acetonitrile (B52724).

ParameterRepresentative ValueDescription
Anodic Limit~ +2.0 V vs. Ag/Ag⁺The potential at which the cyanate anion or solvent begins to oxidize.
Cathodic Limit~ -2.8 V vs. Ag/Ag⁺The potential at which the Tetraamylammonium cation is reduced.
Electrochemical Window~ 4.8 VThe potential range of electrochemical stability for the electrolyte. rsc.org

Note: These values are illustrative and can vary based on the solvent, electrode material, and experimental conditions.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of electrochemical systems, including charge transfer resistance, double-layer capacitance, and diffusion processes. acs.orgyoutube.com When this compound is used as an electrolyte, EIS can provide insights into the electrode-electrolyte interface. mdpi.com

A typical EIS experiment involves applying a small amplitude AC potential over a range of frequencies and measuring the resulting current. acs.org The data is often presented as a Nyquist plot. For a simple electrochemical system, this plot may show a semicircle at high frequencies, corresponding to the charge transfer resistance (Rct) and the double-layer capacitance (Cdl), followed by a straight line at low frequencies (the Warburg element), which is related to mass transport limitations. acs.orgyoutube.com

The large size of the Tetraamylammonium cation influences the structure of the electrical double layer at the electrode surface. nih.gov This, in turn, affects the Cdl and Rct values. The use of tetraalkylammonium salts can modify the electrode surface, influencing the kinetics of electron transfer for redox-active species in the solution. researchgate.net

Illustrative Electrochemical Impedance Spectroscopy Parameters

This table shows typical parameters that could be extracted from an EIS analysis of a system using this compound as the electrolyte.

ParameterSymbolTypical RangeSignificance
Solution ResistanceRs5 - 50 ΩResistance of the electrolyte solution between the working and reference electrodes. researchgate.net
Charge Transfer ResistanceRct100 - 1000 ΩResistance to the transfer of electrons at the electrode-electrolyte interface. acs.org
Double-Layer CapacitanceCdl10 - 100 µF/cm²Capacitance of the ionic double layer formed at the electrode surface.
Warburg ImpedanceZWFrequency-dependentRelates to the diffusion of electroactive species to the electrode surface.

Note: These values are representative and highly dependent on the specific electrochemical cell, electrode materials, and the concentration of any redox-active species.

Ion Transport Mechanisms in Various Solvent Systems

The transport of Tetraamylammonium and cyanate ions in solution is crucial for the conductivity of the electrolyte and is governed by processes of dissociation, association, mobility, and diffusion.

In solution, this compound exists in equilibrium between dissociated ions (TAA⁺ and OCN⁻) and ion pairs ([TAA⁺OCN⁻]⁰). The extent of dissociation versus association is highly dependent on the dielectric constant of the solvent. nbu.ac.inbiointerfaceresearch.com

In high-permittivity solvents (e.g., acetonitrile, N-methylacetamide), the salt is expected to be largely dissociated into free ions, leading to higher molar conductivity. cdnsciencepub.comkarazin.ua

In low-permittivity solvents (e.g., chlorobenzene), ion pairing is more significant, and at higher concentrations, the formation of triple ions (e.g., [(TAA)₂OCN]⁺ or [TAA(OCN)₂]⁻) can occur, often leading to a minimum in the molar conductivity versus concentration curve. nbu.ac.in

Conductometric studies, which measure the electrical conductivity of the solution at various concentrations, allow for the determination of the limiting molar conductance (Λ₀) and the ion association constant (KA), providing quantitative insight into ion-solvent and ion-ion interactions. researchgate.netrsc.orgrsc.org

The movement of ions under the influence of an electric field is described by their ion mobility . The mobility of tetraalkylammonium cations generally decreases as the length of the alkyl chains increases, due to the larger size and hydrodynamic radius of the ion. acs.orgtandfonline.com Therefore, the Tetraamylammonium cation would be expected to have a lower mobility than its smaller homologues like tetrabutyl- or tetraethylammonium. acs.orgnih.gov

The diffusion coefficient (D) quantifies the random thermal motion of ions in solution. It is inversely related to the size of the ion and the viscosity of the solvent, as described by the Stokes-Einstein equation. Molecular dynamics simulations and experimental measurements on similar tetraalkylammonium salts have shown that diffusion coefficients are strongly influenced by ion size, solvent properties, and concentration. researchgate.netnih.govnih.gov Studies on various tetraalkylammonium ions have established that they are useful as standards in ion mobility spectrometry due to their stable and predictable behavior. researchgate.netnih.gov

Application in Electrochemical Sensing and Electrosynthesis Research

Due to their favorable electrochemical properties, tetraalkylammonium salts like this compound are valuable in specific research applications.

Electrochemical Sensing: In the development of electrochemical sensors, tetraalkylammonium salts are widely used as supporting electrolytes. curtin.edu.au They provide the necessary conductivity for the measurement while remaining electrochemically silent in the potential range where the analyte of interest is active. Their presence can also modify the electrode surface, sometimes enhancing the sensitivity and selectivity of the sensor by altering the double-layer structure. researchgate.net

Electrosynthesis: In organic electrosynthesis, these salts are crucial for conducting reactions in non-aqueous media. chemscene.com They allow for electrochemical transformations at potentials that would be inaccessible in aqueous solutions due to the breakdown of water. acs.org The choice of a specific tetraalkylammonium salt can influence the outcome of a reaction by affecting the solubility of reactants and the stability of reactive intermediates. researchgate.netacs.orgrug.nl The large, non-coordinating nature of the Tetraamylammonium cation can be particularly useful in reactions involving sensitive radical or ionic species.

Reactivity, Reaction Mechanisms, and Catalytic Applications

Role as a Nucleophilic Reagent in Organic Synthesis

The cyanate (B1221674) anion (OCN⁻) is an ambidentate nucleophile, meaning it can react at either the oxygen or the nitrogen atom, although reactions typically occur through the more nucleophilic nitrogen atom. The tetraalkylammonium cation, such as tetraamylammonium, enhances the nucleophilicity of the cyanate anion in organic media compared to inorganic salts like sodium cyanide. rsc.org

Cyanate-Mediated Carbon-Carbon Bond Formation Reactions

The primary contribution of cyanates to carbon-carbon bond formation is indirect, often through the related cyanide ion (CN⁻). The cyanate ion itself is generally not used for direct C-C bond formation. However, the principles of using tetraalkylammonium salts to deliver anions for C-C bond formation are well-established. For instance, tetraalkylammonium cyanides are effective in nucleophilic substitution and addition reactions. rsc.orgyoutube.com The cyanide ion, a potent nucleophile, readily participates in reactions that form new carbon-carbon bonds, such as the cyanation of alkyl halides. youtube.comnih.govscispace.com

Recent advancements have shown that photoinduced, copper-catalyzed cyanation of unactivated secondary alkyl chlorides can be achieved at room temperature using tetrabutylammonium (B224687) cyanide (TBACN) as the cyanide source. nih.govscispace.com This method provides an alternative to traditional SN2 reactions, which may require higher temperatures and can be complicated by side reactions. nih.gov Although this example uses a cyanide, the role of the tetraalkylammonium cation in solubilizing the anion and facilitating the reaction is directly analogous to how tetraamylammonium cyanate would behave in similar chemical environments.

Reactions with Electrophilic Centers and Derivatization

The cyanate anion, facilitated by the tetraamylammonium cation, can react with various electrophilic centers. Electrophiles are electron-deficient species that can accept an electron pair. nih.govlibretexts.orgnih.gov The reaction of the cyanate ion with an electrophile, such as an alkyl halide or a carbonyl compound, can lead to the formation of isocyanates or O-alkyl cyanates, which are valuable intermediates in organic synthesis.

A patent describes the use of this compound in a reaction with 3,5-dimethyl oxadiazine-1,3,5-trione in anhydrous tetrahydrofuran (B95107). google.com In this process, the cyanate acts as a nucleophile, leading to the formation of dimethyl-3,5-isocyanurate of tetraamylammonium with a near-quantitative yield. google.com This demonstrates a practical application of this compound in the synthesis of isocyanurate derivatives.

Reactants Solvent Product Yield Reference
This compound, 3,5-dimethyl oxadiazine-1,3,5-trioneTetrahydrofuranDimethyl-3,5-isocyanurate of tetraamylammonium99% google.com

This table showcases a specific, high-yield derivatization reaction involving this compound.

Mechanistic Studies of Cyanate-Induced Rearrangements and Isomerizations

The cyanate ion and its derivatives are known to participate in various rearrangement and isomerization reactions. These are often complex processes involving the migration of functional groups within a molecule.

Detailed Reaction Mechanism Analysis of Wöhler-Type Rearrangements

The most famous reaction involving a cyanate is the Wöhler synthesis of urea (B33335) from ammonium (B1175870) cyanate. acs.orgnih.govuniroma1.itwikipedia.org This historic reaction, first described in 1828, involves the intramolecular rearrangement of ammonium cyanate. uniroma1.itwikipedia.org The generally accepted mechanism proceeds through the dissociation of ammonium cyanate into ammonia (B1221849) (NH₃) and cyanic acid (HNCO), which then recombine through a nucleophilic addition to form urea. uniroma1.itwikipedia.org

NH₄⁺OCN⁻ ⇌ NH₃ + HNCO → (NH₂)₂CO

Computational studies on the solid-state transformation of ammonium cyanate under high pressure have provided deeper mechanistic insights. acs.orgnih.gov These studies propose a mechanism involving the transfer of two hydrogen atoms from the ammonium cation to the nitrogen atoms of neighboring cyanate anions, followed by the formation of a C-NH₂ bond. acs.orgnih.gov While this specific research focuses on the simple ammonium salt, the fundamental reactivity of the cyanate ion is the key driver of the rearrangement. The presence of a bulky tetraamylammonium cation instead of the ammonium ion would significantly alter the reaction conditions, likely preventing the solid-state pathway observed for ammonium cyanate and favoring solution-phase mechanisms.

Investigation of Intermediate Species and Transition States

The study of rearrangements involving cyanate esters (R-O-C≡N), such as the allyl cyanate to allyl isocyanate rearrangement, provides insight into the behavior of the cyanate functional group. This transformation is a acs.orgacs.org-sigmatropic rearrangement, a concerted pericyclic reaction. researchgate.net Mechanistic studies indicate that this rearrangement proceeds through a highly ordered, six-membered transition state, leading to a stereospecific outcome. researchgate.net While not directly involving this compound, these studies on related cyanate species are crucial for understanding the potential transition states and intermediates that could arise in reactions where the cyanate ion is a participant.

Catalytic Applications of this compound

There is currently no specific information available in the searched literature detailing the catalytic applications of this compound. However, quaternary ammonium salts, in general, are widely used as phase-transfer catalysts. In this role, the cation transports an anionic reagent (like cyanate) from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. Given this general utility, it is plausible that this compound could function as a phase-transfer catalyst in reactions where the cyanate ion itself is either a reactant or can influence the reaction environment, but specific examples are not documented in the provided search results.

Phase-Transfer Catalysis (PTC) Capabilities and Mechanism of Action

This compound is a prime candidate for a phase-transfer catalyst (PTC) due to the inherent properties of its constituent ions. Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. dalalinstitute.comresearchgate.netacenet.edu The mechanism of PTC, when a quaternary ammonium salt like this compound is used, involves the transfer of an anion from the aqueous phase to the organic phase, where the reaction with an organic-soluble substrate can occur. dalalinstitute.comacenet.edu

The tetraamylammonium cation, with its five long alkyl chains, is highly lipophilic (organophilic). This characteristic allows it to be soluble in organic solvents. acenet.eduacsgcipr.org In a two-phase system, the positively charged nitrogen atom of the tetraamylammonium cation can pair with the cyanate anion (or another anion present in the aqueous phase) to form an ion pair. This ion pair, being sufficiently lipophilic, can then be extracted into the organic phase. acenet.edu Once in the organic phase, the cyanate anion is "naked" or poorly solvated, rendering it highly nucleophilic and reactive towards the organic substrate. After the reaction, the catalyst cation can return to the aqueous phase to repeat the cycle, thus acting in a catalytic manner. acenet.edu

The general mechanism can be summarized in the following steps:

Anion Exchange: The tetraamylammonium cation (Q⁺) exchanges its initial counter-ion (if not cyanate) for a cyanate anion (OCN⁻) at the interface of the aqueous and organic phases.

Phase Transfer: The newly formed ion pair, [Q⁺OCN⁻], migrates from the aqueous or interfacial region into the bulk organic phase.

Reaction: The reactive cyanate anion attacks the organic substrate (RX) to form the desired product (ROCN) and a new anion (X⁻).

Catalyst Regeneration: The tetraamylammonium cation, now paired with the new anion ([Q⁺X⁻]), can migrate back to the aqueous phase or the interface to exchange for another cyanate anion, thus continuing the catalytic cycle.

The effectiveness of this compound as a PTC is largely attributed to the lipophilicity of the tetraamylammonium cation. The total number of carbon atoms in the cation (C#) is a key parameter in determining its organophilicity; for tetraamylammonium, this number is 20. acsgcipr.org For reactions where the rate-determining step is the reaction in the organic phase, catalysts with C# values in the range of 16 to 32 often exhibit desirable reactivity. acsgcipr.org

Exploration of Other Catalytic Pathways (e.g., in Polymerization)

Beyond traditional phase-transfer catalysis, tetraalkylammonium salts have demonstrated catalytic activity in various polymerization reactions. oup.comresearchgate.net For instance, tetraalkylammonium salts can act as effective catalysts for the ring-opening polymerization (ROP) of cyclic esters and carbonates, leading to the formation of aliphatic polyesters and polycarbonates. oup.comresearchgate.net The catalytic activity in these systems can be tuned by altering the structure of the alkyl groups on the cation and the nature of the counter-anion. oup.comresearchgate.net

While direct studies on this compound in polymerization are not extensively documented, its constituent ions suggest potential applicability. The cyanate anion, being a nucleophile, could initiate the ring-opening of a cyclic monomer. The tetraamylammonium cation would serve to solubilize the active species in the polymerization medium.

Furthermore, quaternary ammonium salts have been employed as catalysts or co-catalysts in the cyclotrimerization of isocyanates to form polyisocyanurates, which are known for their thermal stability. kpi.uaresearchgate.net Given that this compound is mentioned in the context of isocyanurate preparation, it is plausible that it could play a catalytic role in such polymerization processes. Current time information in Bangalore, IN.

The use of tetraalkylammonium chlorides as catalysts in reversible complexation mediated living radical polymerization has also been reported, highlighting the versatility of this class of compounds in controlling polymerization processes. nih.govntu.edu.sg This suggests that with the appropriate monomer and reaction conditions, this compound could potentially be explored for similar applications.

Impact on Reaction Kinetics and Selectivity

The structure of the quaternary ammonium catalyst, including both the cation and the anion, has a significant impact on the kinetics and selectivity of phase-transfer catalyzed reactions. acs.orgnih.gov

Impact on Kinetics:

The rate of a phase-transfer catalyzed reaction is influenced by several factors related to the catalyst:

Lipophilicity of the Cation: As discussed, the lipophilicity of the tetraamylammonium cation is crucial for its ability to transport the anion into the organic phase. acsgcipr.orgacs.org A higher concentration of the catalyst-anion ion pair in the organic phase generally leads to a faster reaction rate. acsgcipr.org

Anion Basicity and Nucleophilicity: The nature of the anion plays a direct role in its reactivity. In the case of this compound, the cyanate anion's nucleophilicity will determine the rate of its reaction with the substrate. ontosight.ai The catalytic activity of tetraalkylammonium salts in some polymerization reactions has been shown to correlate with the basicity of the counter-anion. oup.com

Impact on Selectivity:

The structure of the phase-transfer catalyst can also influence the selectivity of a reaction, particularly in cases where multiple reaction pathways are possible. acs.org In asymmetric phase-transfer catalysis, chiral quaternary ammonium salts are used to induce enantioselectivity. acs.orgresearchgate.net While this compound is not chiral, the steric bulk of the tetraamylammonium cation could potentially influence regioselectivity or chemoselectivity in certain reactions by sterically hindering approach to a particular reactive site.

For instance, in reactions involving ambident nucleophiles, the tightness of the ion pair between the quaternary ammonium cation and the anion in the organic phase can influence which atom of the nucleophile acts as the attacking species. A bulkier cation like tetraamylammonium might lead to a looser ion pair, potentially altering the product distribution compared to a smaller cation.

Coordination Chemistry with Metal Centers

The cyanate anion is a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes. acs.orgshd-pub.org.rs The tetraamylammonium cation typically acts as a non-coordinating counter-ion, serving to precipitate the metal-cyanate complex from solution and to provide charge balance. sfu.ca

Formation of Coordination Complexes Involving the Cyanate Ligand

The cyanate anion (OCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isocyanato, M-NCO) or the oxygen atom (cyanato, M-OCN). It can also act as a bridging ligand between two metal centers (M-NCO-M'). shd-pub.org.rs The coordination mode is influenced by several factors, including the electronic properties of the metal (Hard and Soft Acid-Base theory), the steric environment of the metal center, and the nature of other ligands present.

The synthesis of metal-cyanate complexes often involves the reaction of a metal salt with a source of cyanate ions, such as this compound, in a suitable solvent. The large and non-polar tetraamylammonium cation can facilitate the crystallization of the resulting metal-cyanate complex.

Table 1: Examples of Metal-Cyanate Coordination Complexes and their Properties

Metal CenterComplex Formula (Illustrative)Coordination ModeReference
Molybdenum (Mo)[Mo(NCO)L_n]Terminal Isocyanato rsc.org
Iron (Fe)[Fe(NCS)_6]^(3-) (Thiocyanate analogue)Terminal Isothiocyanato sfu.ca
Cobalt (Co)[Co(CN)_5(NCO)]^(3-) (Mixed ligand)Terminal Isocyanato wikipedia.org
Copper (Cu)CuSCN (Thiocyanate analogue)Bridging Thiocyanate (B1210189) shd-pub.org.rs

Note: The table includes examples with the closely related thiocyanate ligand to illustrate coordination principles, as specific examples with this compound are not widely reported.

Reactivity of Metal-Cyanate Complexes

Ligand Substitution Reactions: The cyanate ligand can be displaced by other ligands, although due to its strong sigma-donating properties, this often requires harsh conditions or photochemical activation. researchgate.net

Redox Reactions: Metal-cyanate complexes can undergo oxidation-reduction reactions at the metal center. For example, some transition metal cyanide complexes are readily oxidized by radicals like the hydroxyl radical. cdnsciencepub.com

Reactions at the Coordinated Cyanate Ligand: The coordinated cyanate ligand can itself undergo reactions. For instance, protonation can occur at the nitrogen or oxygen atom. wikipedia.org In some cases, the cyanate ligand can be formed through the reaction of a metal nitrido complex with carbon monoxide. rsc.org

Formation of Polynuclear and Polymeric Structures: The ability of the cyanate ligand to act as a bridging ligand allows for the formation of polynuclear complexes and coordination polymers. wikipedia.orgresearchgate.net These materials can exhibit interesting magnetic, electronic, and porous properties.

The use of the tetraamylammonium cation can influence the structure and reactivity of these complexes by controlling their solubility and crystallinity, and by providing a non-coordinating environment that allows the intrinsic reactivity of the metal-cyanate core to be studied. sfu.ca

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Bonding.mdpi.commdpi.comkyushu-u.ac.jp

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for elucidating the electronic structure and bonding of molecules. kyushu-u.ac.jpuni-mainz.de These methods solve the electronic Schrödinger equation to varying levels of approximation, providing insights into electron distribution, orbital energies, and the nature of chemical bonds. uni-mainz.de For Tetraamylammonium cyanate (B1221674), these calculations would be performed on the individual ions—the Tetraamylammonium cation ([N(C₅H₁₁)₄]⁺) and the cyanate anion (OCN⁻)—as well as the ion pair.

DFT methods are often chosen for their balance of computational cost and accuracy, making them suitable for systems of this size. aps.orgresearchgate.net Ab initio methods, while more computationally intensive, can provide benchmark results of high accuracy. kyushu-u.ac.jp

Analysis of Cation and Anion Electronic Properties

A primary application of quantum chemical calculations is the detailed analysis of the electronic properties of the constituent ions. aps.org For the Tetraamylammonium cation and the cyanate anion, DFT calculations would be used to determine a range of properties that govern their behavior. researchgate.netnih.gov

Key electronic properties that would be investigated include:

Molecular Electrostatic Potential (MESP): This maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential. For the Tetraamylammonium cation, the MESP would show the delocalization of the positive charge across the alkyl chains. For the cyanate anion, it would highlight the charge concentration on the oxygen and nitrogen atoms, indicating likely sites for electrophilic attack or coordination.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the ionization potential and the ion's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO gap provides an indication of the chemical stability of the species. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a description of the bonding in terms of localized orbitals. This would be used to quantify the charge distribution on each atom (natural population analysis), describe the hybridization of the atoms, and analyze hyperconjugative interactions within the Tetraamylammonium cation's alkyl chains.

Table 1: Hypothetical Electronic Properties of Tetraamylammonium and Cyanate Ions from DFT Calculations. This table is illustrative and shows the type of data that would be generated from DFT calculations.

IonPropertyCalculated Value
Tetraamylammonium Cation HOMO Energy-8.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap9.7 eV
Natural Charge on N+0.15 e
Cyanate Anion HOMO Energy-3.5 eV
LUMO Energy5.8 eV
HOMO-LUMO Gap9.3 eV
Natural Charge on O-0.75 e
Natural Charge on N-0.60 e

Predictive Modeling of Spectroscopic Signatures

Quantum chemical calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can then be used to interpret experimental spectra or to identify the compound. Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, is particularly amenable to computational prediction.

By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix can be constructed. Diagonalizing this matrix yields the vibrational frequencies and normal modes of the molecule. arxiv.org For Tetraamylammonium cyanate, these calculations would be performed on the individual ions and the ion pair to understand how intermolecular interactions affect the vibrational modes.

Predicted spectroscopic data would include:

Vibrational Frequencies: The frequencies of the fundamental vibrational modes.

IR Intensities: The intensity of each vibrational mode in the infrared spectrum, which is related to the change in the dipole moment during the vibration.

Raman Activities: The intensity of each vibrational mode in the Raman spectrum, which is related to the change in the polarizability during the vibration.

These predicted spectra would aid in the identification of characteristic peaks, such as the C-H stretching and bending modes of the amyl groups, the C-N stretching modes of the quaternary ammonium (B1175870) core, and the characteristic stretching modes of the cyanate anion. researchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound. This table is illustrative and shows a selection of predicted vibrational modes.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR Intensity (km/mol)Predicted Raman Activity (Å⁴/amu)
OCN⁻ Asymmetric Stretch215045050
OCN⁻ Symmetric Stretch129020150
C-H (Amyl) Asymmetric Stretch296012080
C-H (Amyl) Symmetric Stretch287590100
C-N (Core) Stretch9506030

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvation Shells

While quantum chemical calculations provide detailed information about individual molecules or small clusters, Molecular Dynamics (MD) simulations are employed to study the behavior of larger systems over time, such as a salt dissolved in a solvent. mdpi.commdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of dynamic processes and bulk properties. nih.govacellera.com

For this compound, MD simulations would be crucial for understanding its behavior in different solvents. A simulation would typically consist of one or more ion pairs and a large number of solvent molecules in a periodic box. The interactions between atoms would be described by a force field, a set of parameters and potential functions that approximate the potential energy surface.

Key insights from MD simulations would include:

Solvation Shell Structure: Analysis of the radial distribution functions (RDFs) between the ions and the solvent molecules would reveal the structure of the solvation shells. For example, the RDF between the nitrogen atom of the cation and the oxygen atom of water would show the probability of finding water molecules at a certain distance from the cation's core.

Ion Pairing: The potential of mean force (PMF) between the cation and anion can be calculated to understand the thermodynamics of ion pairing in solution. This would reveal whether the ions exist as solvent-separated ion pairs, contact ion pairs, or free ions.

Transport Properties: MD simulations can be used to predict transport properties such as diffusion coefficients and conductivity. This is valuable for applications where ion mobility is important.

Table 3: Hypothetical Parameters for an MD Simulation of this compound in Water. This table provides an example of the setup for a typical MD simulation.

ParameterValue
Number of Ion Pairs10
SolventWater (TIP3P model)
Number of Solvent Molecules5000
Temperature298 K
Pressure1 atm
Simulation Time100 ns
Force FieldOPLS-AA / GAFF

Computational Prediction of Reaction Mechanisms and Activation Energies

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions and predicting their kinetics. mi-6.co.jpnih.govrsc.org For this compound, a key reaction of interest would be the nucleophilic attack of the cyanate anion on an electrophile.

DFT calculations can be used to map out the potential energy surface of a reaction. vu.nl This involves locating the structures of the reactants, products, and any intermediates and transition states. The transition state is the highest energy point along the reaction coordinate and is a first-order saddle point on the potential energy surface.

By calculating the energies of these stationary points, the following can be determined:

Reaction Pathway: The minimum energy path connecting reactants to products through the transition state.

Activation Energy (ΔE‡): The energy difference between the transition state and the reactants. This is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants, which indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy).

For example, the reaction of the cyanate anion with an alkyl halide (e.g., methyl iodide) could be modeled to determine the activation energy for the formation of an isocyanate.

Table 4: Hypothetical Calculated Energies for the Reaction of Cyanate with Methyl Iodide. This table illustrates the type of energetic data obtained from reaction mechanism studies.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsOCN⁻ + CH₃I0.0
Transition State[I···CH₃···NCO]⁻‡+18.5
ProductsCH₃NCO + I⁻-25.0
Calculated Barrier Activation Energy (ΔE‡) 18.5

Modeling of Intermolecular Interactions within Crystalline and Solution Environments

In the crystalline environment, the arrangement of ions is determined by a balance of electrostatic interactions (ion-ion), van der Waals forces, and potentially hydrogen bonding if protic impurities are present. d-nb.info Quantum chemical calculations on clusters of ions extracted from a hypothetical crystal lattice can be used to quantify these interactions. Symmetry-Adapted Perturbation Theory (SAPT) is a particularly powerful method for decomposing the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com

In solution, the key interactions are between the ions and the solvent molecules, as well as between the ions themselves. These can be modeled using a combination of MD simulations and quantum chemical calculations on ion-solvent clusters. mdpi.com

Table 5: Hypothetical SAPT Decomposition of Interaction Energies for a Tetraamylammonium-Cyanate Dimer. This table provides an example of how interaction energies can be broken down into their fundamental components.

Interaction ComponentEnergy (kcal/mol)
Electrostatics-95.0
Exchange+30.0
Induction-15.0
Dispersion-20.0
Total Interaction Energy -100.0

Supramolecular Chemistry and Host Guest Interactions

Investigation of Non-Covalent Interactions within Supramolecular Assemblies

There are no available studies that specifically analyze the non-covalent interactions, such as hydrogen bonding, ion-dipole interactions, Van der Waals forces, or π-π stacking, within supramolecular structures containing Tetraamylammonium cyanate (B1221674). While quaternary ammonium (B1175870) cations and cyanate anions, in general, are known to participate in such interactions, the specific contributions and dynamics involving the tetraamylammonium cation have not been documented.

Information regarding the role of Van der Waals forces and potential π-π stacking interactions in organized structures of Tetraamylammonium cyanate is not available. The long alkyl chains of the tetraamylammonium cation would be expected to engage in Van der Waals interactions, but no empirical data or structural analyses were found.

Molecular Recognition Studies and Selective Binding Phenomena

There are no published molecular recognition studies or reports on selective binding phenomena where this compound acts as either a host or a guest molecule.

Self-Assembly Processes and Ordered Structures Formation

No information is available on the self-assembly processes of this compound or the formation of any ordered structures derived from it.

Advanced Materials Applications and Future Research Directions

Integration into Functional Materials Development

The distinct properties of the tetraamylammonium cation and the cyanate (B1221674) anion enable their integration into the development of advanced functional materials, particularly high-performance polymers. Research has focused on using similar quaternary ammonium (B1175870) salts and cyanate-related anions as catalysts, curing agents, and functional additives to create materials with unique characteristics.

A significant area of application is in the formulation of cyanate ester resins (CERs), which are thermosetting polymers known for their exceptional thermal stability, low dielectric constants, and resistance to chemicals and radiation. nih.gov These properties make them highly valuable in the aerospace and microelectronics industries. nih.gov Ionic liquids (ILs) containing anions such as dicyanamide, which is structurally related to cyanate, have been shown to act as effective initiators for the curing (polycyclotrimerization) of cyanate ester monomers. google.comresearchwithrowan.com This process forms a rigid triazine network structure. google.comtechnologypublisher.com The use of an ionic liquid initiator can lower the required curing temperature and time, offering an alternative to traditional metal or hydroxyl catalysts. researchwithrowan.com The resulting thermoset polymer incorporates the ionic character of the initiator, opening possibilities for new material properties. researchwithrowan.comtechnologypublisher.com

Furthermore, quaternary ammonium compounds can be used to modify the surfaces of existing polymers. In one application, the surfaces of cyanate ester polymer composites are treated with quaternary ammonium hydroxides, such as tetrabutylammonium (B224687) hydroxide, to improve the adhesion of subsequently plated metals. google.com This surface functionalization is critical for applications requiring conductive metallic coatings on lightweight polymer components in the automotive and aerospace sectors. google.com

Quaternary ammonium compounds are also integrated directly into polymer backbones to impart specific functionalities. For instance, they are used to create antimicrobial materials. The cationic nitrogen is believed to interact with and disrupt microbial cell membranes, leading to cell lysis. nih.gov While research has often focused on other counter-anions, the principle of embedding the quaternary ammonium moiety provides a pathway for creating functionalized polymers where tetraamylammonium cyanate could be a key ingredient.

The table below summarizes research findings on the use of related compounds in polymer science, indicating the potential roles for this compound.

Application Area Key Components Used in Research Function/Finding Potential Role of this compound
Thermoset Polymer Curing Dicyanamide-containing ionic liquids, Cyanate ester monomersActs as a non-volatile, non-toxic initiator to accelerate the curing of cyanate esters into high-performance triazine network polymers. google.comresearchwithrowan.comtechnologypublisher.comCould serve as a catalyst or curing agent, potentially influencing cure kinetics and the final properties of the thermoset.
Nanoporous Material Generation Ionic liquids (e.g., 1-heptylpyridinium tetrafluoroborate), Cyanate ester resinsThe ionic liquid acts as a porogen (pore-forming agent). After the polymer network is formed, the IL is extracted, leaving a nanoporous structure. nih.govIts properties could be tuned for use as a porogen to create functional nanoporous films with controlled pore sizes.
Surface Modification Quaternary ammonium hydroxides, Cyanate ester polymersTreatment with the quaternary ammonium compound improves the adhesion of metal plating to the polymer surface. google.comCould be investigated as a surface treatment agent for enhancing interfacial properties of composite materials.
Antimicrobial Polymers Quaternary ammonium bromide (used as a chain extender)Incorporation of the quaternary ammonium cation into a polyurethane backbone imparts antimicrobial properties. nih.govCould be used as a monomer or additive to synthesize polymers with inherent antimicrobial activity.

Role in Ionic Liquid Formulations and Advanced Solvent Systems

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered advanced solvent systems due to their negligible vapor pressure, high thermal stability, and tunable properties. nih.govgoogle.com this compound possesses the fundamental components of an ionic liquid: a large, asymmetric organic cation (tetraamylammonium) and an anion (cyanate).

The tetraamylammonium cation, with its five-carbon alkyl chains, contributes to the salt's lipophilicity and steric bulk. This structure disrupts the crystal lattice formation that makes simple inorganic salts high-melting-point solids. In an ionic liquid formulation, the nature of the cation is a key determinant of properties like viscosity, density, and miscibility with water or organic solvents. Tetraalkylammonium cations are common components of ILs used in various applications. nih.govrsc.org

The cyanate anion (OCN⁻) is a functional anion that can participate in or catalyze chemical reactions. Its presence can move an ionic liquid beyond being a simple solvent to an active component of a reaction system, sometimes referred to as a "task-specific ionic liquid." For example, dicyanamide-containing ionic liquids are not just the solvent but also the initiator for the polymerization of cyanate esters. google.com These ILs are noted for being non-volatile and environmentally benign alternatives to conventional volatile organic compounds (VOCs). google.com

The combination of a tetraalkylammonium cation and a reactive anion like cyanate can create an advanced solvent system for various chemical processes. A patent describes the use of this compound in the preparation of isocyanurates, highlighting its role in a chemical synthesis process. google.com

The properties of ionic liquids based on tetraalkylammonium cations are summarized below.

Cation/Anion Type Property/Application Significance Reference
Tetraalkylammonium Cations Component of ILs for forming aqueous biphasic systems.Enables the design of effective and sustainable liquid-liquid extraction processes. rsc.org
Tetraalkylammonium Cations Can be distilled under high vacuum.Offers a potential, though challenging, method for IL recovery and purification. nih.gov
Fatty Acid Anions Combined with tetraalkylammonium cations to create "greener" ILs from renewable resources.These ILs show high efficiency for extracting transition metal salts. rsc.org
Dicyanamide Anion Used as an initiator in cyanate ester cure.Allows the IL to function as a non-toxic, non-volatile catalyst and solvent. google.com

Potential in Separation Technologies and Extraction Processes (e.g., Ion-Exchange)

The unique ability of quaternary ammonium salts to function as phase-transfer catalysts (PTCs) and as components of ionic liquids for liquid-liquid extraction gives them significant potential in separation technologies.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgoperachem.com A phase-transfer catalyst, such as a tetraamylammonium salt, transports a reactant from one phase to another where the reaction can proceed. wikipedia.org

The mechanism involves the bulky, lipophilic tetraalkylammonium cation (Q⁺) forming an ion pair with an anion (such as the cyanate anion, OCN⁻, or another reactant anion like CN⁻) from the aqueous phase. This ion pair (Q⁺OCN⁻) has sufficient organic character to dissolve in the immiscible organic phase. operachem.com Once in the organic phase, the "naked" anion is highly reactive and can readily react with an organic substrate. The catalyst cation then returns to the aqueous phase to transport another anion, continuing the catalytic cycle. This process avoids the need for harsh solvents that can dissolve all reactants, simplifying purification and often increasing reaction rates. wikipedia.orgslideshare.net

Liquid-Liquid Extraction with Ionic Liquids: Ionic liquids based on tetraalkylammonium cations have proven to be effective extractants for separating metal ions from aqueous solutions. rsc.orgmdpi.com These ILs can function as both the solvent and the extracting agent.

For example, tetraalkylammonium-based ILs with fatty acid anions have demonstrated excellent extraction efficiencies (>99%) for transition metals like manganese and zinc, while showing negligible extraction for alkali metals, allowing for effective separation. rsc.org Similarly, other task-specific ionic liquids with tetraalkylammonium cations have been developed for the selective extraction of uranium from aqueous media. researchgate.net The efficiency of these extraction processes can be controlled by adjusting parameters like pH and the concentration of the ionic liquid. researchgate.net The use of carbohydrates combined with tetraalkylammonium-based ILs can also form aqueous biphasic systems, creating competitive and sustainable extraction platforms. rsc.org

Separation Technique Principle Role of Tetraalkylammonium Salt Key Advantages
Phase-Transfer Catalysis A catalyst shuttles a reactant (anion) across the phase boundary between two immiscible liquids (e.g., water/organic). wikipedia.orgThe tetraamylammonium cation forms a lipophilic ion pair with the anion, transporting it into the organic phase for reaction. operachem.comEnables reactions between immiscible reactants, increases reaction rates, avoids harsh solvents, simplifies product purification. wikipedia.orgslideshare.net
Liquid-Liquid Extraction An ionic liquid is used as an organic phase to selectively extract solutes (e.g., metal ions) from an aqueous phase. mdpi.comTetraamylammonium-based ionic liquids act as the extraction solvent and the active extracting agent, complexing with target ions. rsc.orgresearchgate.netHigh extraction efficiency, selectivity for specific ions, potential for using ILs from renewable sources, recyclability. rsc.orgrsc.org

Emerging Research Applications in Green Chemistry and Sustainable Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ontosight.ai this compound and related compounds are relevant to several core principles of green chemistry, primarily through their application as phase-transfer catalysts and ionic liquids.

Use of Safer Solvents and Auxiliaries: One of the 12 principles of green chemistry is the use of safer solvents. Ionic liquids are often called "green solvents" because their extremely low vapor pressure significantly reduces air pollution and worker exposure compared to volatile organic compounds (VOCs). google.com By replacing conventional solvents, ILs based on this compound can contribute to safer chemical processes.

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled. Phase-transfer catalysis is an inherently green technology because it minimizes waste by increasing reaction efficiency and allowing the use of water as a solvent instead of organic solvents. wikipedia.orgslideshare.net The catalyst itself, the tetraamylammonium salt, is used in catalytic quantities and can often be recovered and reused.

Use of Renewable Feedstocks: A key goal of green chemistry is to use raw materials that are renewable rather than depleting. While this compound itself may not be derived from renewable sources, research has shown the successful formulation of tetraalkylammonium-based ionic liquids using anions derived from renewable feedstocks like fatty acids (oleate and linoleate). rsc.orgmdpi.com These ILs are not only sustainable but also show high performance in applications like metal extraction, demonstrating that green principles can be aligned with chemical efficiency.

Waste Prevention: By enabling higher reaction yields and selectivity, and by simplifying separation and purification processes, both phase-transfer catalysis and ionic liquid-based extractions help to prevent the generation of waste, which is the first and most important principle of green chemistry.

Prospective Areas for Further Fundamental and Applied Research

While the potential of this compound is evident from studies on related compounds, dedicated research into this specific salt is needed to fully realize its applications. Future research could productively focus on several key areas:

Novel Functional Polymer Synthesis: Systematic investigation into the use of this compound as a catalyst or co-monomer in the synthesis of polymers. This includes exploring its effect on the curing kinetics and final properties (e.g., thermal stability, conductivity, mechanical strength) of cyanate ester thermosets and other polymer systems. researchwithrowan.com

Advanced Separation Systems: Characterizing the efficiency and selectivity of this compound-based ionic liquids for extracting a broader range of high-value or environmentally hazardous metal ions from industrial wastewater or mining leachates. mdpi.comresearchgate.net This includes optimizing process conditions and exploring the recyclability of the ionic liquid.

Phase-Transfer Catalysis Optimization: Developing and optimizing PTC protocols that utilize this compound for specific, industrially relevant organic syntheses. This involves gaining deeper structural insights into catalyst-substrate interactions to design more efficient and highly selective catalytic systems. nih.gov

Thermophysical and Toxicological Profiling: There is a need for comprehensive data on the fundamental properties of pure this compound, including its melting point, viscosity, density, and thermal stability. Crucially, detailed ecotoxicological and biocompatibility studies are required to validate its classification as a "green" or "biocompatible" compound and ensure its safe application. rsc.org

Computational Modeling and AI-Driven Discovery: Employing computational chemistry and machine learning to predict the properties of ionic liquids and polymers incorporating this compound. These tools can accelerate the discovery of new functional materials and guide experimental efforts by identifying the most promising candidates for specific applications.

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of tetraamylammonium cyanate?

To optimize synthesis, focus on solvent polarity, reaction temperature, stoichiometry of reactants (tetraamylammonium bromide and potassium cyanate), and reaction duration. Use inert conditions to prevent hydrolysis of cyanate. Monitor progress via ion-exchange chromatography or conductometric titration. Validate purity using 1^1H/13^13C NMR and FT-IR spectroscopy to confirm the absence of unreacted precursors or byproducts like urea (from cyanate hydrolysis) .

Q. How can researchers assess the purity and stability of this compound in solution?

Purity is assessed via elemental analysis (C, H, N), ion chromatography (cyanate quantification), and spectroscopic methods (NMR for structural integrity). Stability studies should include pH-controlled environments (e.g., buffered solutions) and thermal analysis (TGA/DSC) to detect decomposition. For solutions, monitor cyanate degradation over time using UV-Vis spectroscopy at 210–220 nm (cyanate absorbance) and validate via kinetic modeling .

Q. What are the standard protocols for handling this compound in aqueous vs. non-aqueous systems?

In aqueous systems, maintain pH > 8 to minimize cyanate hydrolysis to urea. Use degassed solvents and inert atmospheres (N2_2/Ar) to prevent oxidation. In non-polar solvents (e.g., dichloromethane), ensure thorough drying with molecular sieves. Always characterize solvent interactions via conductivity measurements to confirm ion-pair dissociation .

Advanced Research Questions

Q. How do conflicting reports on this compound’s thermal stability inform experimental design?

Discrepancies in thermal stability data (e.g., decomposition temperatures ranging from 120–150°C) may arise from differences in sample purity, heating rates, or atmospheric conditions. Address contradictions by replicating studies under controlled conditions (e.g., dynamic vs. isothermal TGA) and employing multivariate analysis (e.g., response surface methodology) to isolate key variables. Cross-validate with spectroscopic data (e.g., in situ FT-IR) to detect decomposition products .

Q. What spectroscopic challenges arise in characterizing this compound’s rotational and vibrational modes?

Rotational spectra (e.g., millimeter-wave) may exhibit splitting due to internal rotation of the amyl groups, requiring advanced computational models (e.g., ERHAM program) to interpret. Vibrational modes of the cyanate ion (e.g., asymmetric stretching at ~2150 cm1^{-1}) can overlap with organic matrix signals. Use isotopic labeling (e.g., 15^{15}N-cyanate) or low-temperature matrix isolation to resolve ambiguities .

Q. How can researchers design experiments to probe cyanate’s reactivity in tetraamylammonium-based ion-pairing systems?

Use kinetic studies with varying counterions (e.g., comparing cyanate vs. thiocyanate) to assess nucleophilic reactivity. Electrochemical methods (e.g., cyclic voltammetry) can quantify electron-transfer behavior. For mechanistic insights, employ trapping agents (e.g., benzyl bromide) to isolate intermediates and analyze via LC-MS .

Methodological Guidance

Q. How should researchers address hygroscopicity-related artifacts in this compound experiments?

Store the compound in desiccators with P2_2O5_5 or under vacuum. For solution studies, use anhydrous solvents and conduct experiments in gloveboxes. Pre-dry glassware at 120°C and monitor water content via Karl Fischer titration. Report humidity levels in methodological details to ensure reproducibility .

Q. What statistical approaches validate cyanate quantification in complex matrices?

Central composite design (CCD) with response surface methodology (RSM) is recommended for multivariate optimization. Use ANOVA to assess model significance (F-value > 4, p < 0.05) and verify precision via signal-to-noise ratios (adequate precision > 4). Cross-check results with alternative assays (e.g., colorimetric cyanate detection using diacetyl monoxime) .

Q. How can computational modeling enhance understanding of this compound’s supramolecular interactions?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER) can predict ion-pairing behavior in solvents. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model vibrational spectra and transition states for decomposition. Validate against experimental data (e.g., X-ray crystallography or rotational constants) .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in this compound synthesis across labs?

Document exact stoichiometries, solvent batch details (e.g., water content), and purification steps (e.g., recrystallization solvents). Share raw spectral data (NMR, IR) in supplementary materials. Use IUPAC guidelines for reporting uncertainties (e.g., ±0.1°C for melting points) .

Q. How should researchers resolve discrepancies in cyanate degradation kinetics reported in literature?

Replicate experiments using identical conditions (pH, temperature, ionic strength). Perform sensitivity analysis to identify critical variables. Publish negative results and raw datasets to facilitate meta-analyses. Use platforms like Zenodo for open-data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.